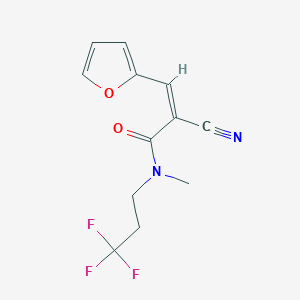

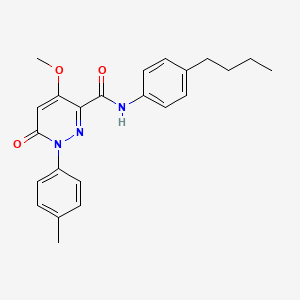

![molecular formula C9H13IO3 B2439442 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one CAS No. 2246354-70-9](/img/structure/B2439442.png)

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one” is a chemical compound with the IUPAC name 3-(iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one . It has a molecular weight of 295.12 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14INO2/c10-6-7-5-9(8(12)11-7)1-3-13-4-2-9/h7H,1-6H2,(H,11,12) .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

Bifunctional Synthetic Intermediate : 1,4-Dioxaspiro[4.5]decan-8-one, a compound closely related to 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one, is a valuable bifunctional synthetic intermediate. It finds extensive use in synthesizing organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis involves selective deketalization in an acidic solution, with improved yield and reduced reaction time under optimized conditions (Zhang Feng-bao, 2006).

Flexible Synthesis of Enantiomerically Pure Compounds : Enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes, similar to 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one, can be synthesized using enantiomerically pure homopropargylic alcohols. This flexible synthesis approach is vital for producing complex spiroacetal systems, which are essential in various chemical applications (B. D. Schwartz et al., 2005).

Palladium-Catalyzed Aminocarbonylation : The synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, derivatives of 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one, involves palladium-catalyzed aminocarbonylation. This method offers high yields and demonstrates the influence of reaction conditions and amine nucleophiles (R. Farkas et al., 2015).

Applications in Biological and Pharmaceutical Research

Biological Activity Studies : Research into the biological activity of related compounds like 2,8-dimethyl-1-oxa-8-azaspiro[4.5]-decan-3-one has shown that such compounds can be significant in studying muscarinic agonists, potentially applicable in treating conditions like Alzheimer's disease (E. Wu et al., 1995).

Synthesis of Pheromone Components : 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one and its derivatives have been explored in synthesizing pheromone components, like in the case of diastereoselective routes to (2R,5S)- and (2S,5S)-2-methyl-1,6-dioxaspiro[4.5]decane, used in studying insect behavior (P. Zarbin et al., 2003).

Crystal Structure Analysis : The crystal structures of oxaspirocyclic compounds like 6,10-dioxaspiro[4.5]decane-7,9-dione provide insights into molecular interactions and stability, which are crucial in material science and pharmaceutical research (Jinhe Jiang & Wulan Zeng, 2016).

Mechanism of Action

Target of Action

The primary target of 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed lytic cell death .

Mode of Action

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, thereby preventing cell death .

Biochemical Pathways

The compound affects the necroptosis pathway, which is a key driver in various inflammatory diseases . By inhibiting RIPK1, the compound prevents the activation of this pathway, reducing inflammation and cell death .

Result of Action

The inhibition of RIPK1 by 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one results in a significant anti-necroptotic effect . This means that the compound can effectively prevent cell death in the necroptosis model in U937 cells .

Safety and Hazards

Future Directions

While specific future directions for “3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one” are not available, related compounds have shown potential in medical applications. For instance, 1-thia-4-azaspiro[4.5]decan-3-one derivatives exhibited anti-ulcer activity , and 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors , suggesting potential therapeutic applications.

properties

IUPAC Name |

3-(iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IO3/c10-6-7-5-9(8(11)13-7)1-3-12-4-2-9/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASLIYGSSVBWCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(OC2=O)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

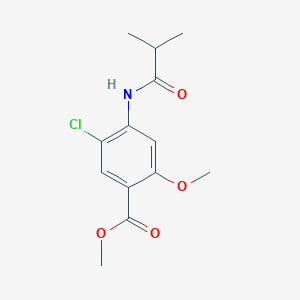

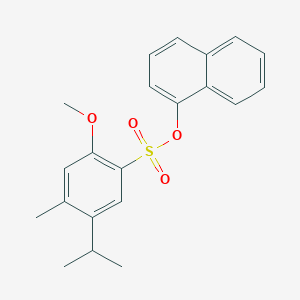

![(2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid](/img/structure/B2439360.png)

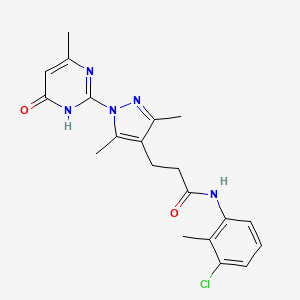

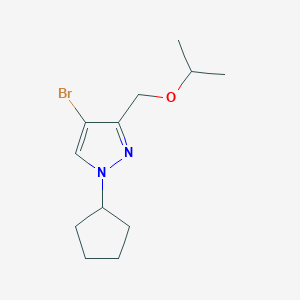

![N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2439362.png)

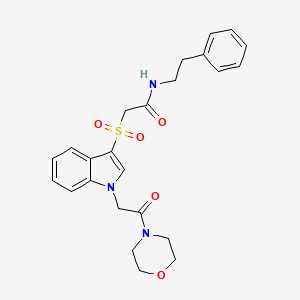

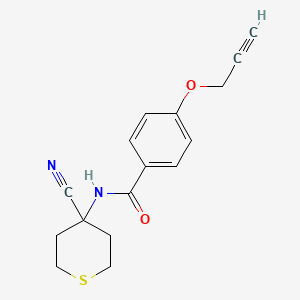

![N,N-diethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2439368.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2439369.png)

![2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2439374.png)

![(E)-4-(Dimethylamino)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-enamide](/img/structure/B2439381.png)